9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine
Description
9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine is a fused heterocyclic compound featuring a seven-membered diazepine ring fused with an imidazole moiety. Its structure includes a phenyl substituent at the 9-position, which enhances lipophilicity and modulates biological interactions.
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
9-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C13H15N3/c1-2-5-11(6-3-1)12-13-15-8-10-16(13)9-4-7-14-12/h1-3,5-6,8,10,12,14H,4,7,9H2 |
InChI Key |
HZBZPUJBOPLCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=NC=CN2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminobenzene with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazo[1,2-A][1,4]diazepine core. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the phenyl ring or the diazepine core.
Scientific Research Applications
9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant, anxiolytic, and antipsychotic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anticonvulsant activity may be attributed to its interaction with GABA receptors, enhancing inhibitory neurotransmission in the brain .
Comparison with Similar Compounds
Core Structural Variations
The target compound is structurally distinct from related derivatives due to its phenyl substitution and diazepine ring size. Key comparisons include:
Key Observations :
Key Observations :
Key Observations :
Spectroscopic and Physicochemical Properties
NMR Shifts :
Thermal Stability :
- Nitro-substituted analogs () exhibit higher thermal stability (decomposition >200°C) but lower safety profiles .
Biological Activity
9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine is a compound belonging to the class of imidazodiazepines, which are known for their diverse biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), pharmacological profiles, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by the imidazo[1,2-A][1,4]diazepine framework fused with a phenyl group. This unique structure contributes to its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anxiolytic and anticonvulsant agent.
The mechanism of action is believed to involve modulation of the GABAergic system. Compounds in this category often act as GABA_A receptor agonists or positive allosteric modulators, enhancing the inhibitory effects of GABA neurotransmission.
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of benzodiazepines and their analogs. Modifications to the diazepine ring and phenyl substituents can significantly influence biological activity:
- Substituent Effects : The introduction of various substituents on the phenyl ring has been shown to enhance binding affinity at GABA_A receptors. For instance, halogen substitutions at specific positions can increase potency.
- Ring Modifications : Alterations in the imidazo ring can affect both pharmacokinetics and pharmacodynamics. Compounds with additional aromatic rings have demonstrated increased activity due to enhanced π-π interactions with receptor sites.
| Modification | Effect on Activity |
|---|---|
| Halogen substitution | Increased binding affinity |
| Additional aromatic rings | Enhanced potency |
| Alkyl substitutions | Variable effects depending on size |
Pharmacological Studies
Several pharmacological studies have been conducted to assess the efficacy of this compound:
- Anxiolytic Activity : In animal models, this compound exhibited significant anxiolytic effects comparable to traditional benzodiazepines.
- Anticonvulsant Properties : Preclinical trials demonstrated its ability to reduce seizure frequency in models of epilepsy.
- Side Effect Profile : Compared to other benzodiazepines, this compound showed a reduced incidence of sedation and cognitive impairment.
Case Studies
A study published in Nature evaluated various imidazodiazepines for their anticancer properties. Although this compound was not the primary focus, it was included in a broader screening for compounds that induce apoptosis in cancer cell lines. The results indicated moderate cytotoxicity against certain tumor types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
